4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide
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Overview
Description
4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide is a chemical compound with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 3-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide: A simpler sulfonamide compound with similar chemical properties but lacking the methyl and benzylidene groups.
4-Methylbenzenesulfonamide: Similar to the target compound but without the benzylidene group.
N-(3-methylbenzylidene)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H15NO2S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-11-14-5-3-4-13(2)10-14/h3-11H,1-2H3/b16-11+ |
InChI Key |
LLIHKFMPZOHNCC-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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